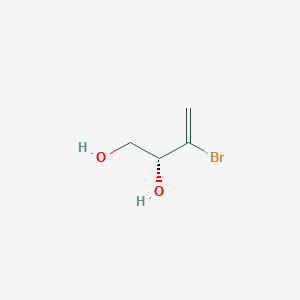
3-Butene-1,2-diol, 3-bromo-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butene-1,2-diol, 3-bromo-, (2R)- is an organic compound with the molecular formula C₄H₇BrO₂ It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 3-bromo-, (2R)- can be achieved through several methods. One common approach involves the palladium-catalyzed enantioselective synthesis from 3,4-epoxy-1-butene. This method uses water as a co-solvent and a chiral ligand to achieve high enantiomeric excess . The reaction conditions typically include a low catalyst loading (0.025 mol %) and controlled temperature to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butene-1,2-diol, 3-bromo-, (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields various alcohols or alkanes.
Substitution: Results in the formation of substituted butene diols.
Applications De Recherche Scientifique
3-Butene-1,2-diol, 3-bromo-, (2R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Butene-1,2-diol, 3-bromo-, (2R)- involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms influences reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Butene-1,2-diol, 3-bromo-, (2R)- is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Propriétés
Numéro CAS |
796989-44-1 |
|---|---|
Formule moléculaire |
C4H7BrO2 |
Poids moléculaire |
167.00 g/mol |
Nom IUPAC |
(2R)-3-bromobut-3-ene-1,2-diol |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2/t4-/m1/s1 |
Clé InChI |
VLMHZGCIQCEMND-SCSAIBSYSA-N |
SMILES isomérique |
C=C([C@@H](CO)O)Br |
SMILES canonique |
C=C(C(CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


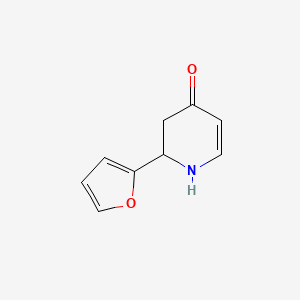
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
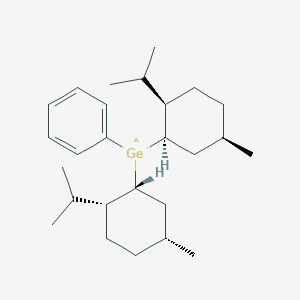
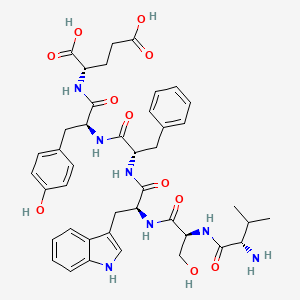
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
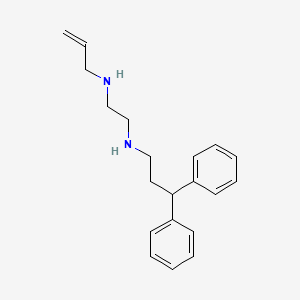
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}pent-4-enamide](/img/structure/B14224406.png)

![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
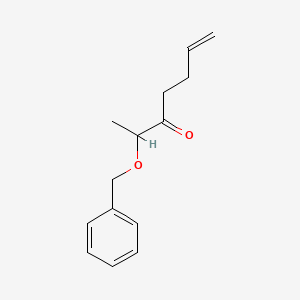
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
